

Application Notes & Protocols: Catalpol as a Standard for Phytochemical Analysis

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Compound of Interest		
Compound Name:	Catalpin	
Cat. No.:	B223965	Get Quote

Introduction

Catalpol, an iridoid glycoside, is a major active component found in several medicinal plants, most notably in the roots of Rehmannia glutinosa.[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[2][3] Due to its significance and well-defined chemical properties, catalpol serves as a critical analytical standard for the quality control and standardization of herbal medicines and phytochemical research.[4] These application notes provide detailed protocols for the quantification of catalpol using High-Performance Liquid Chromatography (HPLC), method validation parameters, and information on its stability and biological pathways.

Physicochemical Properties and Stability

Catalpol is a polar iridoid glycoside, making it soluble in water. However, its stability is influenced by environmental conditions. It is unstable at high temperatures, degrading rapidly at 100°C. Furthermore, catalpol is more sensitive to acidic environments than alkaline ones. Proper storage of catalpol standards is crucial for accurate analytical results. It is recommended to store the powder at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted and stored at -80°C for up to a year to avoid repeated freeze-thaw cycles.

Experimental Protocols



Protocol 1: Preparation of Standard and Sample Solutions

- 1.1. Standard Solution Preparation
- Reagents and Materials:
 - Catalpol reference standard (≥98% purity)
 - HPLC-grade methanol or dimethyl sulfoxide (DMSO)
 - Volumetric flasks
 - Analytical balance
- Procedure:
 - Accurately weigh a precise amount of the catalpol reference standard.
 - Dissolve the standard in a suitable solvent (e.g., DMSO at a concentration of 30-72 mg/mL or methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase to construct a calibration curve.
- 1.2. Sample Preparation (from Rehmannia glutinosa root)
- Reagents and Materials:
 - Dried and powdered Rehmannia glutinosa root
 - 30% Methanol in water
 - Ultrasonic water bath
 - Rotary evaporator



0.22 µm Millipore membrane filter

Procedure:

- Homogenize frozen plant samples with liquid nitrogen.
- Weigh 1 gram of the sample powder and extract it twice with 25 mL of 30% methanol in an ultrasonic water bath at 25°C for 20 minutes per extraction.
- Combine the supernatants from the two extractions.
- Evaporate the combined supernatant to dryness using a rotary evaporator at 50°C under reduced pressure.
- Redissolve the dried extract in 50 mL of pure water.
- Filter the solution through a 0.22 μm membrane filter prior to HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol is based on optimized conditions for the simultaneous determination of catalpol and other iridoid glycosides.

- Instrumentation:
 - HPLC system with a UV detector
 - C18 column (e.g., Phenomenex Kinetex C18, 4.6 mm × 100 mm, 2.6 μm)
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with 5% acetonitrile and 95% water containing 0.1% formic acid.
 - Flow Rate: 0.4 mL/min to 0.6 mL/min.
 - Column Temperature: 30°C.



Detection Wavelength: 210 nm.

Injection Volume: 10 μL.

· Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify the catalpol peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of catalpol in the sample by using the regression equation obtained from the calibration curve.

Data Presentation: Analytical Method Validation

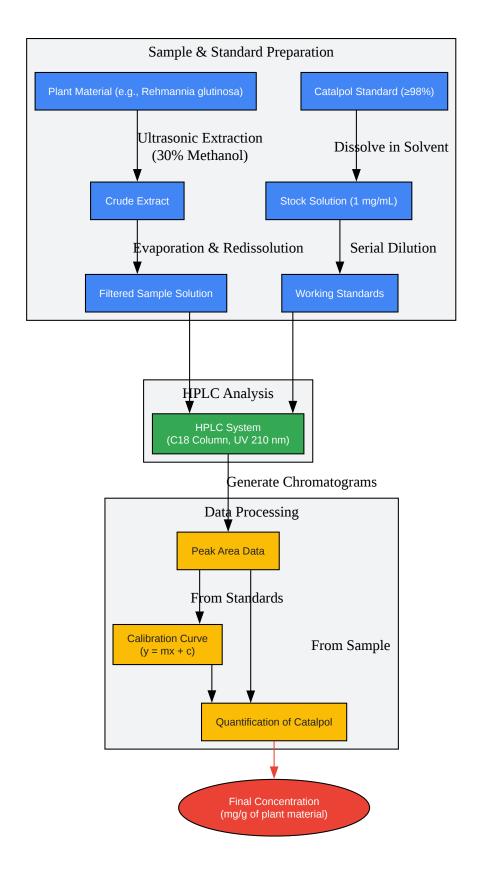
The validation of the analytical procedure is essential to demonstrate its suitability for its intended purpose. Key validation parameters for quantitative analysis of catalpol are summarized below based on various studies.



Parameter	Method	Typical Results	Reference
Linearity	HPLC-UV	Calibration curve with r > 0.999	
LC-MS/MS	Calibration curve with r > 0.993		
Range	HPLC-UV	0.0536 - 5.3600 μg/μL	-
LC-MS/MS	20 - 5000 ng/mL		-
Accuracy (Recovery)	HPLC-UV	98.2% - 102.6%	
Precision (RSD)	HPLC-UV	< 2%	
Limit of Detection (LOD)	HPLC-UV	0.04 μg/mL	
LC-MS/MS	2 ng/mL		
Limit of Quantification (LOQ)	HPLC-UV	0.14 μg/mL	
LC-MS/MS	Not specified, but LLOQ is 20 ng/mL		-

Visualizations Experimental Workflow and Signaling Pathways

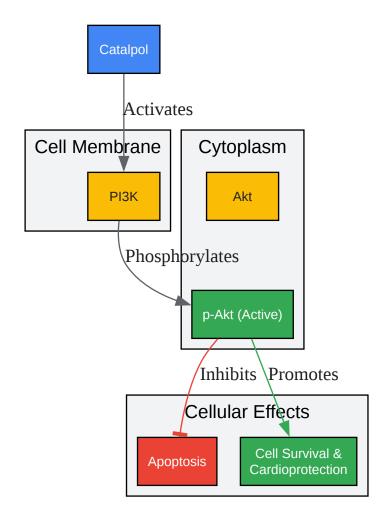




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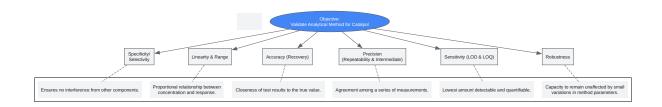
Caption: Workflow for the quantification of catalpol in plant material.





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Caption: Catalpol's protective effect via the PI3K/Akt signaling pathway.





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